molecular formula C20H16ClCrN3NaO7S+ B12717446 Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) CAS No. 85118-16-7

Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-)

Cat. No.: B12717446
CAS No.: 85118-16-7
M. Wt: 552.9 g/mol
InChI Key: FTKXSVNPLNVOFH-UHFFFAOYSA-N
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Description

Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) is a complex organic compound known for its vibrant color properties. It is widely used in various industrial applications, particularly in the dye and pigment industry. This compound is characterized by its azo group, which is responsible for its chromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2-chloro-5-sulphophenylamine. This involves treating the amine with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-hydroxyphenylmethylenebenzoic acid under alkaline conditions to form the azo compound.

    Complex Formation: The azo compound is then reacted with sodium chromate to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.

    Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.

Major Products Formed

    Oxidation: Oxidized azo compounds and carboxylic acids.

    Reduction: Aromatic amines.

    Substitution: Halogenated and nitrated derivatives of the original compound.

Scientific Research Applications

Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used in the textile industry for dyeing fabrics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The chromate moiety also plays a role in its reactivity. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chloro-5-sulphophenyl)azo]benzenediazonium chloride
  • 1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone

Uniqueness

Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) is unique due to its specific combination of azo and chromate groups, which impart distinct chromatic and reactive properties. This makes it particularly valuable in applications requiring both color and reactivity.

Properties

CAS No.

85118-16-7

Molecular Formula

C20H16ClCrN3NaO7S+

Molecular Weight

552.9 g/mol

IUPAC Name

sodium;2-[[5-[(2-chloro-5-sulfophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]benzoic acid;chromium;hydrate

InChI

InChI=1S/C20H14ClN3O6S.Cr.Na.H2O/c21-16-7-6-14(31(28,29)30)10-18(16)24-23-13-5-8-19(25)12(9-13)11-22-17-4-2-1-3-15(17)20(26)27;;;/h1-11,25H,(H,26,27)(H,28,29,30);;;1H2/q;;+1;

InChI Key

FTKXSVNPLNVOFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=CC2=C(C=CC(=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)O)Cl)O.O.[Na+].[Cr]

Origin of Product

United States

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